molecular formula C21H17F3N4O2S2 B2380536 N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391869-01-5

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2380536
CAS RN: 391869-01-5
M. Wt: 478.51
InChI Key: MASXVDMQTUNEBT-UHFFFAOYSA-N
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Description

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H17F3N4O2S2 and its molecular weight is 478.51. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds related to the specified chemical have been extensively explored for their synthesis and chemical reactivity. For instance, derivatives of quinoline, such as N-(quinolin-8-yl)benzamide, have been synthesized through copper(II)-catalyzed remote sulfonylation, highlighting their potential in creating environmentally friendly chemical processes (Xia et al., 2016). Moreover, the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline demonstrates the versatile reactivity of quinoline derivatives, enabling the creation of diverse heterocyclic compounds with potential biological activity (Aleksandrov et al., 2020).

Potential Therapeutic Applications

Research into quinoline and thiadiazole derivatives reveals their potential therapeutic applications. The synthesis of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives and their evaluation against respiratory and biodefense viruses indicate the potential of these compounds as antiviral agents (Selvam et al., 2007). Additionally, compounds such as coumarins and fused bicyclic heterocycles have been identified as selective inhibitors for tumor-associated carbonic anhydrase isoforms, suggesting their use in cancer therapy (Bozdağ et al., 2017).

Unique Chemical Properties

The unique chemical properties of quinoline and thiadiazole derivatives are a subject of scientific interest. For example, the theoretical investigation of antimalarial sulfonamides against COVID-19 highlights the versatility of these compounds in drug design, offering insights into their reactivity and potential uses in addressing current global health challenges (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S2/c22-21(23,24)15-9-3-2-8-14(15)18(30)25-19-26-27-20(32-19)31-12-17(29)28-11-5-7-13-6-1-4-10-16(13)28/h1-4,6,8-10H,5,7,11-12H2,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXVDMQTUNEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

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